Methyl 4-cyclopropyl-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Methyl 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of a cyclopropyl group and a methyl ester functional group in its structure makes it a unique and valuable compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is highly efficient and selective, often carried out in the presence of a copper(I) catalyst under mild conditions. The reaction can be summarized as follows:
- Preparation of the azide precursor.
- Reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst.
- Formation of the 1,2,3-triazole ring with the desired substituents.
Industrial Production Methods: Industrial production of methyl 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of methyl 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The cyclopropyl group and ester functionality contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
- Methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
- Methyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate
Comparison: Methyl 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more rigid and less prone to conformational changes compared to its analogs with larger substituents. The methyl ester group also enhances its solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
methyl 5-cyclopropyl-2H-triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-5(4-2-3-4)8-10-9-6/h4H,2-3H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUJQRVPXUIXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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